molecular formula C12H21N5O B11734636 4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol

4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol

Katalognummer: B11734636
Molekulargewicht: 251.33 g/mol
InChI-Schlüssel: PNSXEWABIAKXEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicine, chemistry, and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol involves multiple steps. One common method includes the reaction of 2,5-diamino-6-methyl-pyrimidine with 1-methyl-cyclohexanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

4-[(2,5-diamino-6-methyl-pyrimidin-4-yl)amino]-1-methyl-cyclohexanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a cyclohexanol moiety makes it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H21N5O

Molekulargewicht

251.33 g/mol

IUPAC-Name

4-[(2,5-diamino-6-methylpyrimidin-4-yl)amino]-1-methylcyclohexan-1-ol

InChI

InChI=1S/C12H21N5O/c1-7-9(13)10(17-11(14)15-7)16-8-3-5-12(2,18)6-4-8/h8,18H,3-6,13H2,1-2H3,(H3,14,15,16,17)

InChI-Schlüssel

PNSXEWABIAKXEA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)N)NC2CCC(CC2)(C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.